molecular formula C22H43O6PS B024390 (S)-OMPT Triethylammonium salt CAS No. 1217471-69-6

(S)-OMPT Triethylammonium salt

Cat. No. B024390
CAS RN: 1217471-69-6
M. Wt: 466.6 g/mol
InChI Key: FCVJYKICQNLXAX-XPTLAUCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Triethylammonium salts are synthesized through various chemical reactions, often involving the transfer of a proton from an acid to triethylamine, resulting in the formation of the desired salt. For example, triethylammonium-3, 5-dinitrosalicylate was synthesized and crystals grown using a slow solvent evaporation solution growth technique, demonstrating the typical approach for these compounds (Rajkumar & Chandramohan, 2017).

Molecular Structure Analysis

The molecular structure of triethylammonium salts is often characterized using spectroscopic techniques like FT-IR, UV-Vis-NIR, and NMR, alongside X-ray diffraction analysis. These methods confirm the presence of various functional groups, molecular geometry, and the nature of bonding within the crystals. For instance, the molecular and electronic structure of a specific triethylammonium salt was elucidated using theoretical studies and X-ray diffraction, highlighting the detailed structural insights obtainable for these compounds (Timoshenko et al., 2013).

Chemical Reactions and Properties

Triethylammonium salts participate in a variety of chemical reactions, reflecting their versatile chemical properties. The reactivity can be influenced by the nature of the anion in the salt, with different substituents affecting the chemical behavior. The study of these salts often involves examining their behavior in synthesis reactions, their stability under various conditions, and their reactivity towards different reagents.

Physical Properties Analysis

The physical properties of triethylammonium salts, such as solubility, melting point, and crystal structure, are critical for their practical applications. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are commonly used to study these properties, providing information on thermal stability and phase behavior. For example, the thermal and electrochemical characteristics of triethylammonium-based protic ionic liquids with sulfonic acids were analyzed, offering insights into their phase behavior and electrical conductivity (Shmukler et al., 2018).

Scientific Research Applications

Synthesis and Properties

  • Synthesis and Growth : Triethylammonium-3, 5-dinitrosalicylate, an organic salt, has been synthesized and characterized for its structural, optical, thermal, electrical, and mechanical properties. This study highlights the compound's potential applications in various scientific fields due to its unique characteristics (Rajkumar & Chandramohan, 2017).

  • Structural Phase Transitions : Research on chloroantimonate(V) crystals, including triethylammonium salts, has revealed interesting structural phase transitions. These findings are significant for understanding the material's behavior under different conditions, which could be useful in various scientific applications (Bednarska-Bolek et al., 2002).

Chemical and Physical Analysis

  • Protic Ionic Liquids : Triethylammonium-based protic ionic liquids have been synthesized and analyzed for their phase behavior and electrochemical characteristics. These liquids display high electrical conductivity and thermal stability, making them suitable for various research applications (Shmukler et al., 2018).

  • Stabilization in Mass Spectrometry : The use of triethylammonium bicarbonate buffer in electrospray mass spectrometry has shown to stabilize noncovalent macromolecular complexes. This finding is crucial for the analysis of complex biological molecules and could greatly enhance the accuracy and reliability of mass spectrometric data (Lemaire et al., 2001).

  • Osmotic and Activity Coefficient Properties : Studies on aqueous solutions of triethylammonium formate and glycolate have revealed important osmotic and activity coefficient properties. These properties are essential for understanding the behavior of these compounds in solution, which could be beneficial in various scientific experiments (Patil et al., 2021).

Molecular Structure

  • Molecular and Electronic Structure Analysis : The molecular and electronic structure of triethylammonium salt derivatives have been extensively studied. These studies provide valuable insights into the properties and potential applications of these compounds in various scientific research areas (Timoshenko et al., 2013).

Mechanism of Action

Target of Action

Some triethylammonium salts such as mrs 4062 triethylammonium salt and tnp-atp triethylammonium salt have been reported to target p2y receptors . These receptors are a family of purinergic G protein-coupled receptors that are stimulated by nucleotides such as ATP .

Mode of Action

The reaction of alkyl halides with ammonia provides a general idea of how triethylammonium salts might interact with their targets . In this reaction, a series of amines are formed together with their salts. The reactions happen sequentially, starting from the formation of a primary amine, then a secondary amine, and finally a tertiary amine .

Biochemical Pathways

It’s known that triethylammonium salts can be involved in reactions with halogenoalkanes, leading to the formation of a series of amines . This suggests that (S)-OMPT Triethylammonium salt might be involved in similar biochemical pathways.

Pharmacokinetics

A study on nanoliposomal formulations of vincristine and vinblastine, which were prepared using intraliposomal triethylammonium sucroseoctasulfate, showed that these formulations had a half-life of drug release in the circulation of 568 hours . This suggests that (S)-OMPT Triethylammonium salt might have similar pharmacokinetic properties when formulated in a similar way.

Result of Action

The reaction of alkyl halides with ammonia, which involves the formation of a series of amines, suggests that (s)-ompt triethylammonium salt might result in the formation of amines when it reacts with certain compounds .

Action Environment

It’s known that the reaction of alkyl halides with ammonia, which might be similar to the reaction of (s)-ompt triethylammonium salt with certain compounds, is carried out in a sealed tube . This suggests that the reaction environment might play a role in the action of (S)-OMPT Triethylammonium salt.

properties

IUPAC Name

N,N-diethylethanamine;[(2S)-3-dihydroxyphosphinothioyloxy-2-methoxypropyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43O6PS.2C6H15N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(23)27-19-21(26-2)20-28-29(24,25)30;2*1-4-7(5-2)6-3/h10-11,21H,3-9,12-20H2,1-2H3,(H2,24,25,30);2*4-6H2,1-3H3/b11-10-;;/t21-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHELRVLEXVWOAY-JNYXYQEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=S)(O)O)OC.CCN(CC)CC.CCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COP(=S)(O)O)OC.CCN(CC)CC.CCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H73N2O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-OMPT Triethylammonium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-OMPT Triethylammonium salt
Reactant of Route 2
(S)-OMPT Triethylammonium salt
Reactant of Route 3
(S)-OMPT Triethylammonium salt
Reactant of Route 4
(S)-OMPT Triethylammonium salt
Reactant of Route 5
Reactant of Route 5
(S)-OMPT Triethylammonium salt
Reactant of Route 6
(S)-OMPT Triethylammonium salt

Q & A

A: (2S)-OMPT acts as a potent and specific agonist for Lysophosphatidic Acid Receptor 3 (LPA3), a G protein-coupled receptor. [, , , , , ] Binding of (2S)-OMPT to LPA3 initiates a signaling cascade involving G proteins, leading to various downstream effects depending on the cell type. These effects include:

  • Calcium Release: (2S)-OMPT stimulates calcium release from intracellular stores in LPA3-expressing cells, including rat hepatoma cells and human ovarian cancer cells. []
  • MAPK and Akt Activation: The compound activates the MAPK and Akt signaling pathways, which are crucial for cell proliferation, survival, and differentiation. [, ]
  • Cytokine Production: (2S)-OMPT induces the production of cytokines like IL-6 and IL-8, particularly in the context of inflammatory responses. [, ]
  • Modulation of Hematopoiesis: Research suggests that (2S)-OMPT, through LPA3 activation, can promote erythropoiesis (red blood cell formation) and inhibit megakaryopoiesis (platelet formation). [, ]
  • Suppression of NETosis: Studies in mouse models of sepsis indicate that (2S)-OMPT can suppress the formation of neutrophil extracellular traps (NETs), which are implicated in thrombosis and organ damage. []

ANone: While the provided research papers focus on the biological activity and therapeutic potential of (2S)-OMPT, they don't delve into detailed structural characterization like molecular formula, weight, or spectroscopic data. These aspects are typically found in chemical synthesis and characterization publications or patents related to the compound.

A: The research highlights the significance of the (2S) stereochemistry for the activity of OMPT. The (2S)-OMPT enantiomer exhibits significantly higher potency (5-to-20 fold) compared to its (2R) counterpart in activating LPA3 and eliciting downstream responses. [] This suggests a crucial role of stereospecific interactions with the receptor.

    ANone: Research demonstrates the efficacy of (2S)-OMPT in various experimental models:

    • In vitro: (2S)-OMPT effectively induces calcium release, MAPK and Akt activation, and cytokine production in LPA3-expressing cell lines, including human ovarian cancer cells. [, ]
    • In vivo: (2S)-OMPT exhibits therapeutic potential in a mouse model of sepsis, where it improves survival rates, reduces organ damage, and suppresses NETosis. [] Additionally, studies indicate its ability to promote erythropoiesis in both cell cultures and animal models. [, ]

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.